Apogossypolone

Bcl-2 inhibition drug stability in vivo tolerability

Apogossypolone (ApoG2) is the non-substitutable Mcl-1 inhibitor for preclinical oncology. Mcl-1 Ki=25 nM—10× stronger than TW-37, 88× stronger than Obatoclax—ensuring robust target engagement at achievable concentrations. 8-fold less toxic than (-)-gossypol, enabling oral dosing up to 600 mg/kg. Uniquely induces dual apoptosis and Beclin-1/ROS-dependent autophagy. Validated in DLCL2, HCC, and nasopharyngeal carcinoma xenografts (65.49% TGI). For Mcl-1 resistance or radiosensitization studies, weaker Mcl-1 binders cannot substitute for ApoG2. Procure ≥98% purity for reproducible results.

Molecular Formula C28H26O8
Molecular Weight 490.5 g/mol
CAS No. 886578-07-0
Cat. No. B605540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApogossypolone
CAS886578-07-0
SynonymsApogossypolone
Molecular FormulaC28H26O8
Molecular Weight490.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC(=O)C(=O)C(=C2C1=O)C(C)C)C3=C(C4=CC(=C(C(=C4C(=C3C)O)C(C)C)O)O)O
InChIInChI=1S/C28H26O8/c1-9(2)17-21-13(7-15(29)27(17)35)25(33)19(11(5)23(21)31)20-12(6)24(32)22-14(26(20)34)8-16(30)28(36)18(22)10(3)4/h7-10,29,31,33,35H,1-6H3
InChIKeyPXSGRWNXASCGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Apogossypolone (ApoG2, CAS 886578-07-0): Procurement-Grade Pan-Bcl-2 Inhibitor with Defined Pharmacophore Differentiation from Gossypol


Apogossypolone (ApoG2, CAS 886578-07-0) is a semi-synthesized, non-peptidic small-molecule derivative of gossypol, belonging to the BH3-mimetic class of pan-Bcl-2 family protein inhibitors [1]. It functions by competitively binding to the BH3-binding grooves of anti-apoptotic Bcl-2 family proteins (Bcl-2, Mcl-1, and Bcl-XL), thereby liberating pro-apoptotic effectors to initiate the mitochondrial apoptosis cascade [2]. Unlike its parent compound gossypol, ApoG2 has its reactive aldehyde moieties removed, resulting in a chemically distinct scaffold with improved pharmaceutical stability and a favorable oral bioavailability profile [3].

Apogossypolone (ApoG2) Procurement Rationale: Why Gossypol, TW-37, and Obatoclax Are Not Interchangeable


In the Bcl-2 inhibitor procurement landscape, generic substitution is scientifically unsound due to profound divergence in isoform selectivity profiles, toxicity burdens, and in vivo tolerability [1]. While parent compound gossypol exhibits significant hepatotoxicity and gastrointestinal toxicity that limits therapeutic dosing, ApoG2 demonstrates substantially reduced toxicity (8-fold less toxic than (-)-gossypol in mice) and 2- to 4-fold higher maximum tolerated doses in preclinical models [2]. Furthermore, ApoG2 displays a distinct isoform selectivity signature—particularly its exceptionally high affinity for Mcl-1 (Ki = 25 nM)—which is not replicated by other pan-Bcl-2 inhibitors such as TW-37 (Mcl-1 Ki = 260 nM) or Obatoclax (Mcl-1 Ki ≈ 2 μM) [3]. Mcl-1 is a critical resistance factor in many hematologic and solid malignancies; therefore, compounds with weak Mcl-1 engagement cannot substitute for ApoG2 in experimental systems where Mcl-1 dependence has been established. Additionally, ApoG2 induces a dual apoptotic and autophagic response through ROS-dependent Beclin-1 activation, a mechanism not uniformly observed across other BH3 mimetics, further complicating any attempt at functional substitution [4].

Apogossypolone (ApoG2) Quantitative Differentiation Evidence: Head-to-Head Comparisons and Cross-Study Analysis


Apogossypolone (ApoG2) vs. Gossypol: Direct Head-to-Head Stability and In Vivo Tolerability Comparison

In a direct comparative study evaluating ApoG2 and racemic gossypol, ApoG2 demonstrated superior chemical stability and significantly better in vivo tolerability [1]. The study specifically aimed to compare stability and toxicity between the two compounds, establishing that the aldehyde-removed scaffold of ApoG2 confers a tangible pharmaceutical advantage over the parent compound [1].

Bcl-2 inhibition drug stability in vivo tolerability toxicity comparison

Apogossypolone (ApoG2) vs. (-)-Gossypol: Quantified Potency Gain (3×) and Toxicity Reduction (8×) in Prostate Cancer Models

In NIH-funded research (R01-CA134655-02) investigating Mcl-1-targeted radiosensitization, ApoG2 was directly compared to (-)-gossypol, the more active enantiomer of the parent compound [1]. ApoG2 exhibits a much higher affinity for Mcl-1 at the nanomolar level, is 3-fold more potent than (-)-gossypol in inhibiting prostate cancer cell growth, and is 8-fold less toxic than (-)-gossypol in mice [1].

Mcl-1 inhibition prostate cancer radiosensitization toxicity profile

Apogossypolone (ApoG2) vs. TW-37: Mcl-1 Affinity Comparison (10× Higher Potency) and Bcl-2 Affinity Comparison (8× Higher Potency)

A cross-study comparison of published Ki/IC50 values from standardized fluorescence polarization assays reveals substantial differences in isoform selectivity between ApoG2 and TW-37 [1][2]. ApoG2 binds Mcl-1 with a Ki of 25 nM, which is approximately 10-fold more potent than TW-37's Mcl-1 Ki of 260 nM [1][2]. ApoG2 binds Bcl-2 with a Ki of 35 nM, which is approximately 8-fold more potent than TW-37's Bcl-2 Ki of 290 nM [1][2]. Both compounds show comparable affinity for Bcl-XL (ApoG2: 660 nM; TW-37: 1110 nM).

Mcl-1 selectivity Bcl-2 family inhibitor isoform profiling pan-Bcl-2 inhibitor

Apogossypolone (ApoG2) vs. Obatoclax (GX15-070): Mcl-1 Affinity Comparison (88× Higher Potency)

Cross-study comparison of published binding affinities reveals that ApoG2 exhibits dramatically higher potency against Mcl-1 compared to Obatoclax (GX15-070) [1][2]. ApoG2 binds Mcl-1 with a Ki of 25 nM, whereas Obatoclax binds Mcl-1 with a Ki of approximately 2,000 nM (2 μM) [1][2]. For Bcl-2, ApoG2 (Ki = 35 nM) is approximately 6-fold more potent than Obatoclax (Ki = 220 nM) [1][2]. ApoG2's Bcl-XL affinity (Ki = 660 nM) is also superior to Obatoclax's broader range of 1-7 μM [1][2].

Mcl-1 inhibitor BH3 mimetic pan-Bcl-2 inhibitor isoform selectivity

Apogossypolone (ApoG2) vs. Gossypol: Distinct Cell Cycle Arrest Profiles Suggest Divergent Mechanisms of Action

In a direct parallel comparison study of ApoG2 and gossypol in multiple myeloma cells (U266 and Wus1 cell lines), the two compounds induced distinct cell cycle arrest profiles despite sharing a common chemical lineage [1]. ApoG2 produced a G2 arrest, increasing the G2 population from 9.7% to 19.6% in U266 cells and from 9.8% to 31.7% in Wus1 cells, whereas gossypol induced predominantly G1 arrest [1]. ApoG2 was also more potent than gossypol in both growth inhibition and induction of apoptosis in this direct comparison [1].

cell cycle arrest mechanism of action multiple myeloma apoptosis induction

Apogossypolone (ApoG2) vs. AT-101 (R-(-)-Gossypol): Affinity Comparison Across Bcl-2 Family Members

AT-101 is the R-(-)-enantiomer of gossypol acetic acid and represents the clinically developed form of gossypol [1]. Cross-study comparison of published binding affinities reveals that ApoG2 demonstrates significantly higher potency across all three major anti-apoptotic Bcl-2 family members compared to AT-101 [1][2]. ApoG2 binds Bcl-2 with a Ki of 35 nM versus AT-101's Ki of 320 nM (approximately 9-fold more potent) [1][2]. ApoG2 binds Mcl-1 with a Ki of 25 nM versus AT-101's Ki of 180 nM (approximately 7-fold more potent) [1][2]. ApoG2 binds Bcl-XL with a Ki of 660 nM versus AT-101's Ki of 480 nM, showing comparable affinity with a slight advantage for AT-101 [1][2].

AT-101 R-(-)-gossypol Bcl-2 inhibitor Mcl-1 inhibitor binding affinity

Apogossypolone (ApoG2) Optimal Application Scenarios for Scientific Procurement and Research Use


Preclinical In Vivo Efficacy Studies Requiring Sustained Oral Dosing Without Confounding Toxicity

ApoG2 is optimally deployed in preclinical xenograft or transgenic mouse models where sustained oral administration is required to achieve target engagement and tumor growth inhibition [1]. Its 8-fold lower toxicity compared to (-)-gossypol enables dosing up to 600 mg/kg orally without overt toxicity, achieving significant tumor growth inhibition in WSU-DLCL2 xenografts [1]. In hepatocellular carcinoma xenograft models (SMMC-7721), oral ApoG2 administration at 100-200 mg/kg inhibited tumor growth without damaging normal tissues [2]. In nasopharyngeal carcinoma CNE-2 xenografts, ApoG2 achieved 65.49% tumor growth inhibition (P<0.05) [3]. Researchers should prioritize ApoG2 over gossypol or AT-101 for any in vivo Bcl-2/Mcl-1 target validation study where toxicity confounders must be minimized.

Mcl-1-Dependent Malignancy Models Including Multiple Myeloma, Pancreatic Cancer, and AML

Given ApoG2's exceptionally high affinity for Mcl-1 (Ki = 25 nM), which is 10× higher than TW-37 and 88× higher than Obatoclax, it is the tool compound of choice for preclinical models where Mcl-1 is a validated resistance driver [1]. In multiple myeloma cells (U266, Wus1), ApoG2 achieves IC50 values of 100-200 nM and induces caspase-9/-3-dependent apoptosis [2]. In pancreatic cancer, ApoG2 synergistically potentiates gemcitabine cytotoxicity [3]. Researchers investigating Mcl-1-mediated resistance to Bcl-2-selective agents (e.g., Venetoclax) should procure ApoG2 rather than weaker Mcl-1 inhibitors to ensure robust target engagement at experimentally achievable concentrations.

Mechanistic Studies of BH3-Mimetic-Induced Autophagy and Apoptosis Crosstalk

ApoG2 is uniquely characterized among pan-Bcl-2 inhibitors by its ability to induce both apoptosis and Beclin-1/ROS-dependent autophagy in cancer cells [1]. In hepatocellular carcinoma models, ApoG2 abrogates Beclin-1/Bcl-2 interaction, stimulates ROS generation, increases ERK/JNK phosphorylation, and promotes HMGB1 nuclear-to-cytoplasmic translocation while suppressing mTOR [1]. In nasopharyngeal carcinoma cells, ApoG2 increases Beclin-1 protein expression and induces 28.24% autophagy versus 0.92% in controls [2]. This dual mechanism is not uniformly observed with TW-37 or Obatoclax, making ApoG2 the preferred compound for studies interrogating autophagy-apoptosis crosstalk in cancer biology.

Radiosensitization Research in Mcl-1-Overexpressing Tumors

ApoG2 has been specifically validated as a radiosensitizing agent in prostate cancer models with Mcl-1 overexpression, where it potently reduces Mcl-1 levels and increases BH3-only proteins Bim and NOXA [1]. Its 3-fold higher potency than (-)-gossypol in inhibiting prostate cancer cell growth, combined with minimal effects on normal cells, makes it the rational choice for combination radiotherapy studies [1]. Researchers studying radiation resistance mechanisms or developing Mcl-1-targeted adjuvant therapies should select ApoG2 over alternative Bcl-2 inhibitors lacking this radiosensitization validation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apogossypolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.